REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([CH:11]1[CH2:16][CH2:15][CH:14]([NH:17][O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:13][NH:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:26]([OH:31])(=[O:30])[C:27]([OH:29])=[O:28]>C(O)C>[C:26]([OH:31])(=[O:30])[C:27]([OH:29])=[O:28].[CH2:1]([O:8][C:9]([CH:11]1[CH2:16][CH2:15][CH:14]([NH:17][O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:13][NH:12]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.806 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1NCC(CC1)NOCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.217 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtrated
|
Type
|
WASH
|
Details
|
washed with ethanol (0.80 g) for 2 times
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)(=O)O.C(C1=CC=CC=C1)OC(=O)C1NCC(CC1)NOCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.2 mmol | |
AMOUNT: MASS | 0.947 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([O:8][C:9]([CH:11]1[CH2:16][CH2:15][CH:14]([NH:17][O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:13][NH:12]1)=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:26]([OH:31])(=[O:30])[C:27]([OH:29])=[O:28]>C(O)C>[C:26]([OH:31])(=[O:30])[C:27]([OH:29])=[O:28].[CH2:1]([O:8][C:9]([CH:11]1[CH2:16][CH2:15][CH:14]([NH:17][O:18][CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:13][NH:12]1)=[O:10])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:3.4|
|
Name
|
|
Quantity
|
0.806 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)C1NCC(CC1)NOCC1=CC=CC=C1
|
Name
|
|
Quantity
|
0.217 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Name
|
|
Quantity
|
4.75 g
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
the obtained mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtrated
|
Type
|
WASH
|
Details
|
washed with ethanol (0.80 g) for 2 times
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)(=O)O.C(C1=CC=CC=C1)OC(=O)C1NCC(CC1)NOCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.2 mmol | |
AMOUNT: MASS | 0.947 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |